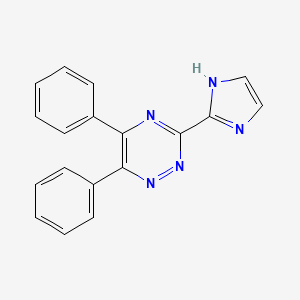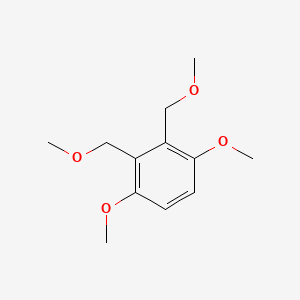
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)-, also known as 1,4-bis(methoxymethyl)-benzene, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a transparent, colorless liquid with a density of 1.013 g/cm³ and a boiling point of 235°C . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- can be achieved through the chlorination of p-xylene to form p-chloromethylbenzyl chloride, which is then etherified with methanol in the presence of sodium hydroxide to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- follows a similar route, utilizing large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons and partially reduced intermediates.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxymethyl groups enhance the reactivity of the benzene ring, facilitating various chemical transformations. The pathways involved include the activation of the benzene ring towards electrophilic attack and subsequent formation of substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-dimethoxy-:
Hydroquinone dimethyl ether: Similar in structure but with different substituents on the benzene ring.
Quinol dimethyl ether: Another related compound with different functional groups.
Uniqueness
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- is unique due to the presence of two methoxymethyl groups, which significantly influence its chemical reactivity and applications. These groups make it a valuable intermediate in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
195298-96-5 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1,4-dimethoxy-2,3-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-7-9-10(8-14-2)12(16-4)6-5-11(9)15-3/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
GCHRRTCCQMRCML-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=CC(=C1COC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)
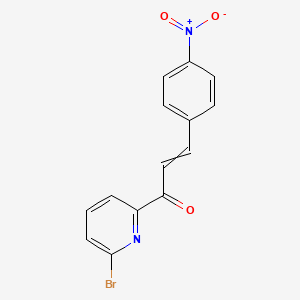
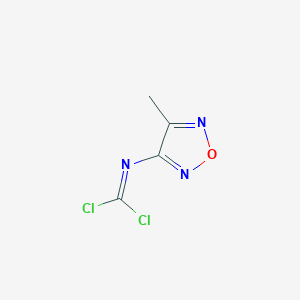


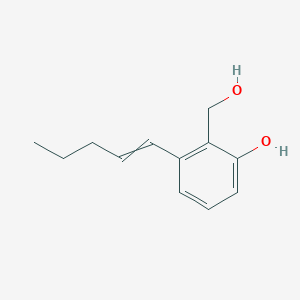
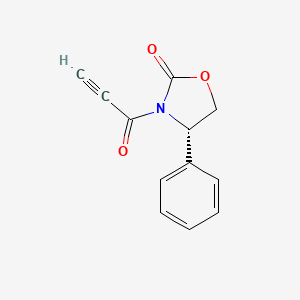
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
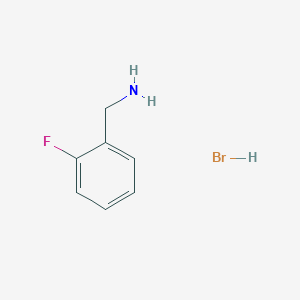
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

